2-Amino-5-bromopyrimidine

Catalog No.
S664634
CAS No.
7752-82-1
M.F
C4H4BrN3
M. Wt
174 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-bromopyrimidine

CAS Number

7752-82-1

Product Name

2-Amino-5-bromopyrimidine

IUPAC Name

5-bromopyrimidin-2-amine

Molecular Formula

C4H4BrN3

Molecular Weight

174 g/mol

InChI

InChI=1S/C4H4BrN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)

InChI Key

UHRHPPKWXSNZLR-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)N)Br

Synonyms

5-Bromo-2-pyrimidinamine; 2-Amino-5-bromo-pyrimidine; 2-Amino-5-bromopyrimidine; 5-Bromo-2-pyrimidinamine; 5-Bromopyrimidin-2-ylamine; NSC 27269;

Canonical SMILES

C1=C(C=NC(=N1)N)Br

Synthesis of Nucleoside Phosphoramidites

One prominent application of 2-amino-5-bromopyrimidine involves its use as a precursor in the synthesis of nucleoside phosphoramidites. These are essential building blocks for the creation of oligonucleotides, which are short segments of DNA or RNA used in various research applications, such as:

  • Gene silencing studies: Researchers use nucleoside phosphoramidites to create small interfering RNA (siRNA) molecules that can silence specific genes by targeting their mRNA. [Source: National Center for Biotechnology Information, ]
  • Aptamer development: Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. Nucleoside phosphoramidites containing 2-amino-5-bromopyrimidine can be employed to create novel aptamers for various research purposes, such as biosensing and drug discovery. [Source: Wikipedia, ]

Synthesis of Potential Antiviral Agents

2-Amino-5-bromopyrimidine has also been explored as a starting material for the synthesis of sulfanilamides and amino acids containing the pyrimidine ring system. These compounds exhibit potential antiviral properties and are being investigated for their efficacy against various viruses. [Source: Sigma-Aldrich, ]

2-Amino-5-bromopyrimidine is an organic compound with the molecular formula C₄H₄BrN₃. It features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, and has an amino group (-NH₂) at position 2 and a bromine atom (Br) at position 5. This compound is of interest in various fields such as medicinal chemistry and materials science due to its unique structural properties and potential biological activities .

  • Specific safety information on 2-Amino-5-bromopyrimidine is limited.
  • As a general precaution, most aromatic amines and brominated compounds can be harmful if inhaled, ingested, or absorbed through the skin [, ].
  • It's advisable to handle this compound with appropriate personal protective equipment in a well-ventilated laboratory following standard laboratory safety procedures [, ].
. One notable reaction involves its interaction with copper bromide in an aqueous solution, leading to the formation of bromocopper(I) derivatives. This reaction illustrates the compound's ability to participate in coordination chemistry, which is essential for developing new materials and catalysts . Additionally, it can react with various electrophiles due to the presence of the amino group, allowing for further functionalization of the pyrimidine ring.

The synthesis of 2-amino-5-bromopyrimidine can be achieved through various methods. A common approach involves the reaction of 2-aminopyrimidine with bromine or a brominating agent in a suitable solvent such as acetonitrile. For instance, one method details dissolving 2-aminopyrimidine in acetonitrile and adding a brominating agent to facilitate the substitution reaction at position 5 of the pyrimidine ring . Other methods may include multi-step synthesis involving intermediate compounds.

2-Amino-5-bromopyrimidine finds applications primarily in medicinal chemistry as a building block for synthesizing more complex pharmaceutical compounds. Its structural characteristics make it suitable for developing inhibitors or modulators of biological pathways. Additionally, it may have applications in agrochemicals and materials science due to its reactivity and ability to form coordination complexes .

Interaction studies involving 2-amino-5-bromopyrimidine often focus on its ability to bind with various biological targets, including enzymes and receptors. These studies are crucial for understanding how this compound can influence biological processes and its potential therapeutic effects. Moreover, research into its interactions with metal ions has implications for developing new catalysts or materials with specific properties .

Several compounds share structural similarities with 2-amino-5-bromopyrimidine, including:

  • 2-Aminopyrimidine: Lacks the bromine atom but retains the amino group, making it less reactive.
  • 5-Bromopyrimidine: Contains only the bromine substituent without the amino group, which affects its biological activity.
  • 4-Amino-2-bromopyrimidine: Has a different substitution pattern but retains both amino and bromine functionalities.
CompoundStructure FeaturesUnique Aspects
2-AminopyrimidineAmino group at position 2More basic; lacks halogen
5-BromopyrimidineBromine at position 5No amino group; less biologically active
4-Amino-2-bromopyrimidineAmino at position 4; bromine at position 2Different reactivity profile

The uniqueness of 2-amino-5-bromopyrimidine lies in its combination of both an amino group and a bromine atom on the pyrimidine ring, which enhances its reactivity and potential biological applications compared to these similar compounds.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (81.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (83.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

2-Amino-5-bromopyrimidine

Dates

Modify: 2023-09-13

Explore Compound Types